molecular formula C18H17ClN2O4S B11457277 Ethyl (7E)-2-(4-chlorobenzamido)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl (7E)-2-(4-chlorobenzamido)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11457277
M. Wt: 392.9 g/mol
InChI Key: BADSTORRMJHCDD-FYJGNVAPSA-N
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Description

Ethyl (7E)-2-(4-chlorobenzamido)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzothiophene ring, a chlorobenzamido group, and a hydroxyimino group. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7E)-2-(4-chlorobenzamido)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chlorobenzamido Group: The chlorobenzamido group can be introduced through an amide coupling reaction between the benzothiophene derivative and 4-chlorobenzoyl chloride.

    Formation of the Hydroxyimino Group: The hydroxyimino group can be formed through the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (7E)-2-(4-chlorobenzamido)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Ethyl (7E)-2-(4-chlorobenzamido)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (7E)-2-(4-chlorobenzamido)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the chlorobenzamido group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-chlorobenzamido)benzoate: Similar structure but lacks the benzothiophene ring and hydroxyimino group.

    4-(4-chlorobenzamido)-N-ethyl-N-phenylbenzamide: Similar structure but lacks the benzothiophene ring and hydroxyimino group.

Uniqueness

Ethyl (7E)-2-(4-chlorobenzamido)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the benzothiophene ring and hydroxyimino group, which contribute to its distinct chemical properties and potential biological activity.

Properties

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

ethyl (7E)-2-[(4-chlorobenzoyl)amino]-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H17ClN2O4S/c1-2-25-18(23)14-12-4-3-5-13(21-24)15(12)26-17(14)20-16(22)10-6-8-11(19)9-7-10/h6-9,24H,2-5H2,1H3,(H,20,22)/b21-13+

InChI Key

BADSTORRMJHCDD-FYJGNVAPSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N\O)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NO)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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